molecular formula C6H6N2O2 B1456796 5-Methylpyridazine-4-carboxylic acid CAS No. 1108712-51-1

5-Methylpyridazine-4-carboxylic acid

Cat. No. B1456796
M. Wt: 138.12 g/mol
InChI Key: JGJUEUVYZDSDES-UHFFFAOYSA-N
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Description

5-Methylpyridazine-4-carboxylic acid is a chemical compound with the CAS Number: 1108712-51-1 . It has a molecular weight of 138.13 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of 5-Methylpyridazine-4-carboxylic acid consists of a pyridazine ring with a methyl group attached to the 5th carbon and a carboxylic acid group attached to the 4th carbon .


Physical And Chemical Properties Analysis

5-Methylpyridazine-4-carboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 138.13 .

Scientific Research Applications

Synthesis and Tautomeric Forms

Methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids show variations in methylation, affecting their intermolecular interactions and lipophilicity. These compounds demonstrate equilibrium between lactam and lactim tautomers, impacting their synthesis and resulting in varied crystalline structures, characterized by NH⋯O and CH⋯O hydrogen bonds, influencing their molecular arrangement in sheets. The methylated derivatives exhibit increased lipophilicity, attributed to the formation of CH⋯O bonds (Katrusiak et al., 2011).

Aminocarbonylation and Functionalization

The pyridazin-3(2H)-one ring, through a palladium-catalyzed reaction, can undergo aminocarbonylation in the presence of various amines, including amino acid methyl esters. This reaction has shown high reactivity and selectivity, leading to the formation of 4,5-dicarboxamides using primary amines and amino-substituted bromopyridazinones with secondary amines like piperidine and morpholine. The reaction outcomes provide insights into the mechanistic details of aminocarbonylation and amination processes (Takács et al., 2012).

Industrial Applications

Nicotinic Acid Production

Nicotinic acid, closely related structurally to pyridine carboxylic acids, is an essential nutrient and an antipelagic agent. Industrially, it's produced mainly by oxidizing 5-ethyl-2-methylpyridine, but this process emits nitrous oxide, a potent greenhouse gas. Exploring ecological methods for nicotinic acid production is vital for green chemistry and reducing environmental impact. Current research focuses on sustainable production techniques from commercially available materials like 3-methylpyridine and 5-ethyl-2-methylpyridine (Lisicki et al., 2022).

Safety And Hazards

The safety information for 5-Methylpyridazine-4-carboxylic acid includes several hazard statements such as H302, H315, H317, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methylpyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-7-8-3-5(4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJUEUVYZDSDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291978
Record name 5-Methyl-4-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyridazine-4-carboxylic acid

CAS RN

1108712-51-1
Record name 5-Methyl-4-pyridazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1108712-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-methylpyridazine-4-carboxylate (240 mg, 1.4 mmol) in H2O/THF was added 7.5 N aq. NaOH (1.25 eq, 0.25 mL) and the mixture was stirred for 1 hour at 60° C. Concentrated HCl was added to pH 2 and subsequently the volatiles were removed in vacuo. The residue was first stirred with EtOAc and the solids were collected by filtration. Then stirred with THF and the solids were again collected by filtration. The solids were extracted with MeOH and removal of the volatiles afforded 5-methylpyridazine-4-carboxylic acid (358 mg) as a brown solid.
Quantity
240 mg
Type
reactant
Reaction Step One
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0.25 mL
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reactant
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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